
2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that features a thiazole ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step often involves nucleophilic substitution reactions.
Thiazole Ring Formation: This can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could potentially modify the sulfonyl group.
Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible development as a pharmaceutical agent due to its unique structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzothiazole
- 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)imidazole
Uniqueness
The uniqueness of 2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3S2/c13-8-1-2-10(14)11(5-8)21(17,18)16-6-9(7-16)19-12-15-3-4-20-12/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQMOAWSEICVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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